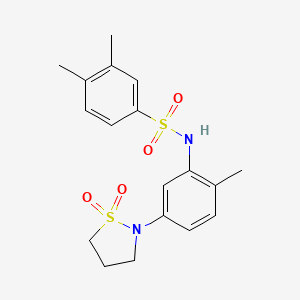

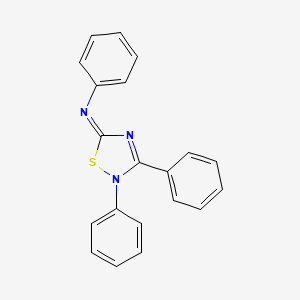

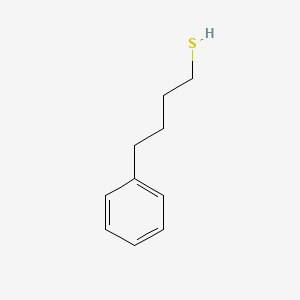

Furan-2-yl-(1H-imidazol-2-yl)-methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan-2-yl-(1H-imidazol-2-yl)-methanone, or FIM, is a heterocyclic compound with a wide range of scientific applications. It is a versatile organic molecule, which has been used for a variety of purposes, ranging from synthesizing other compounds to studying biochemical and physiological processes. FIM has been used in many scientific studies, and is an important tool for researchers in various fields.

科学的研究の応用

Synthesis and Chemical Reactions

- Synthesis through Reaction with Ammonium Acetate : Furan-2-yl-(1H-imidazol-2-yl)-methanone can be synthesized by reacting furil with ammonium acetate. This produces compounds containing furan and imidazole rings, such as 2,4,5-tri(furan-2-yl)-1H-imidazole (Wang et al., 2011).

- Formation of Novel Derivatives : New furan-2-yl(phenyl)methanone derivatives have been synthesized, with some showing promising protein tyrosine kinase inhibitory activity (Zheng et al., 2011).

- Production of 5-aryl(hetaryl)-4-methyl-2-(furan-2-yl)-1H-imidazol-1-oles : This reaction involves the cyclization of α-furylnitrones in alkaline medium, leading to the formation of these compounds (Os'kina & Tikhonov, 2017).

Biological and Medicinal Research

- In Vitro Cytotoxicity Testing : Studies on the cytotoxicity of furan-2-yl-methanone derivatives against human cancer cell lines like Hep-G2 cells have been conducted, revealing significant inhibitory abilities (Công et al., 2020).

- Antiinflammatory and Antibacterial Activities : Microwave-assisted synthesis of pyrazoline derivatives containing furan-2-yl groups showed potential antiinflammatory and antibacterial activities (Ravula et al., 2016).

Materials Science and Engineering

- Coordination Polymers : The synthesis of coordination polymers using furan-2-yl-methanone ligands has been explored, revealing distinct coordination geometries and net topologies (Wang & Sun, 2021).

- Corrosion Inhibition : Compounds derived from furan-2-yl-methanone have been investigated for their effectiveness in inhibiting corrosion in acidic mediums, showing significant potential as corrosion inhibitors (Singaravelu et al., 2022).

特性

IUPAC Name |

furan-2-yl(1H-imidazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLIOWRFOHPJMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=NC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl-(1H-imidazol-2-yl)-methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791612.png)

![2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid](/img/structure/B2791614.png)

![3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791615.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-((E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amine](/img/structure/B2791618.png)

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2791623.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2791633.png)